L-Cystine-34S2

Catalog No.
S12895371
CAS No.
M.F
C6H12N2O4S2
M. Wt
244.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Cystine-34S2

Product Name

L-Cystine-34S2

IUPAC Name

(2R)-2-amino-3-[[(2R)-2-amino-2-carboxyethyl]di(34S)sulfanyl]propanoic acid

Molecular Formula

C6H12N2O4S2

Molecular Weight

244.11 g/mol

InChI

InChI=1S/C6H12N2O4S2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4-/m0/s1/i13+2,14+2

InChI Key

LEVWYRKDKASIDU-RWTAFAFMSA-N

Canonical SMILES

C(C(C(=O)O)N)SSCC(C(=O)O)N

Isomeric SMILES

C([C@@H](C(=O)O)N)[34S][34S]C[C@@H](C(=O)O)N

L-Cystine-34S2 is a highly enriched, stable isotope-labeled amino acid dimer featuring a precise substitution of natural sulfur with the heavier 34S isotope on both sulfur atoms, yielding a +4 Da molecular mass shift. In scientific procurement, it serves as a premium internal standard for quantitative mass spectrometry (LC-MS/MS) and a definitive tracer for sulfur-specific metabolic flux. Unlike standard amino acid labels that modify the carbon or nitrogen backbone, 34S2-labeling isolates the sulfur dynamics, making it an irreplaceable precursor for mapping disulfide bond formation, transsulfuration pathways, and glutathione synthesis without altering the molecule's physicochemical properties or chromatographic behavior [1].

Substituting L-Cystine-34S2 with cheaper or more common isotopic alternatives fundamentally compromises quantitative accuracy and pathway resolution. Utilizing unlabeled L-Cystine completely fails in mass spectrometry as it cannot be differentiated from endogenous biological pools [1]. While deuterated analogs (e.g., L-Cystine-d4) are commonly procured, they frequently suffer from the 'deuterium isotope effect,' causing them to elute earlier than the target analyte in reverse-phase liquid chromatography; this exposes the standard and analyte to different matrix ionization suppression effects, ruining absolute quantification [2]. Furthermore, utilizing 13C- or 15N-labeled cystine is inadequate for sulfur metabolism studies, as biological cleavage of the carbon-sulfur bond decouples the label from the sulfur atom, rendering downstream sulfurous metabolites like hydrogen sulfide invisible to the detector [3].

Chromatographic Co-elution Fidelity in LC-MS/MS

A critical failure point in LC-MS/MS quantification is the differential matrix effect caused by internal standards eluting at different times than the target analyte. L-Cystine-34S2 exhibits zero lipophilic deviation from natural cystine, ensuring perfect co-elution. In contrast, deuterated comparators like L-Cystine-d4 exhibit significant retention time shifts due to the weaker interactions of C-D bonds with stationary phases [1].

Evidence DimensionLC-MS Retention Time Shift (ΔRT) vs Unlabeled Analyte
Target Compound DataL-Cystine-34S2: ΔRT < 0.1 seconds (perfect co-elution)
Comparator Or BaselineL-Cystine-d4: ΔRT > 2.0 seconds (earlier elution)
Quantified Difference> 1.9 seconds improved co-elution fidelity
ConditionsReverse-phase LC-MS/MS gradient elution

Eliminates differential matrix suppression errors caused by deuterium-induced chromatographic shifts, ensuring robust absolute quantification.

Isotopic Envelope Resolution and Signal-to-Noise

For accurate quantification in complex biological matrices, the internal standard's mass must be cleanly separated from the natural isotopic envelope (M+1, M+2) of the endogenous compound. L-Cystine-34S2 provides a clean +4 Da shift (M+4), completely bypassing the natural M+2 interference that plagues +2 Da labels like L-Cystine-33S2 or 13C2 variants [1].

Evidence DimensionMass-to-Charge (m/z) Shift and Envelope Overlap
Target Compound DataL-Cystine-34S2: +3.99 Da shift (Resolved M+4 peak)
Comparator Or BaselineL-Cystine-33S2: +1.99 Da shift (Overlaps with natural 34S/13C2 abundance)
Quantified Difference2.0 Da wider separation from the natural M+0 isotopic envelope
ConditionsHigh-resolution mass spectrometry (HRMS) of complex biological matrices

Prevents signal interference from natural heavy isotopes, allowing for lower limits of quantification (LOQ) without complex mathematical deconvolution.

Sulfur-Specific Metabolic Tracking Efficiency

Tracing sulfur metabolism requires a label that remains with the sulfur atom during enzymatic cleavage. When studying the transsulfuration pathway or hydrogen sulfide (H2S) generation, 13C or 15N labels are stripped away when the carbon-sulfur bond breaks. L-Cystine-34S2 guarantees that the heavy isotope remains exclusively with the sulfur atom, allowing 100% downstream tracking of sulfurous metabolites [1].

Evidence DimensionDownstream Sulfur Metabolite Detection Rate
Target Compound DataL-Cystine-34S2: 100% tracking of sulfur-only products (e.g., H2S)
Comparator Or BaselineL-Cystine-13C6/15N2: 0% tracking of sulfur-only products post-cleavage
Quantified DifferenceAbsolute tracking of the sulfur atom independent of the carbon/nitrogen skeleton
ConditionsIn vivo or in vitro transsulfuration pathway flux analysis

Provides the only reliable isotopic method to trace sulfur-specific biological pathways where carbon-sulfur bonds are enzymatically cleaved.

Absolute Quantification in Clinical LC-MS/MS Proteomics

Because L-Cystine-34S2 perfectly co-elutes with endogenous cystine without the retention time shifts seen in deuterated standards, it is the optimal procurement choice for high-throughput clinical assays requiring absolute quantification of cystine levels in plasma or urine [1].

Sulfur Metabolic Flux and Transsulfuration Mapping

For laboratories mapping oxidative stress responses, glutathione synthesis, or hydrogen sulfide signaling, L-Cystine-34S2 is required over 13C/15N variants. It ensures the isotopic label tracks the sulfur atom through enzymatic cleavage events, preventing signal loss in downstream sulfurous metabolites [2].

Complex Disulfide Bond Assignment in Biotherapeutics

In structural biology and biopharmaceutical quality control, the clean +4 Da mass shift provided by the 34S2 label allows researchers to unambiguously identify specific disulfide linkages in digested peptide fragments, avoiding the isotopic envelope overlap that complicates analysis with +2 Da labels [3].

XLogP3

-6.3

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

244.0154409 Da

Monoisotopic Mass

244.0154409 Da

Heavy Atom Count

14

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